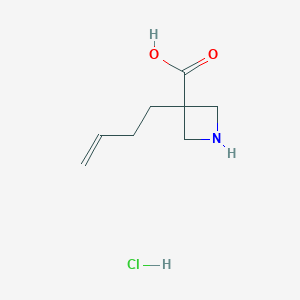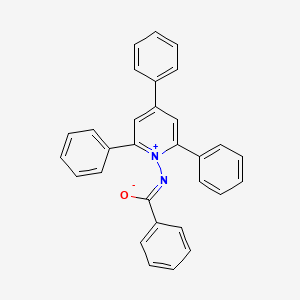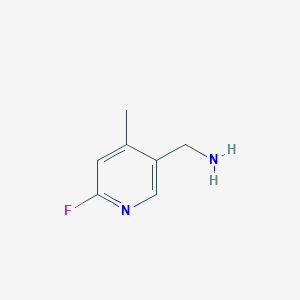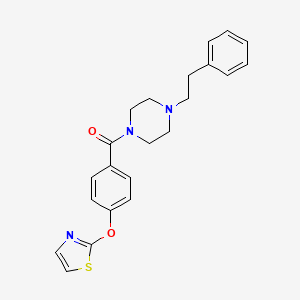![molecular formula C16H19ClFN3O3S B2537527 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1177990-99-6](/img/structure/B2537527.png)
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H19ClFN3O3S and its molecular weight is 387.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research has shown that compounds with the structure similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride have been synthesized and tested for their growth inhibitory properties. These compounds, particularly those with a 4-N-[2-(dimethylamino)ethyl] substitution, demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with IC50 values less than 10 nM. Some derivatives were also found to be effective against subcutaneous colon 38 tumors in mice, indicating a significant potential for anticancer applications (Deady et al., 2005).
Antitumor Activity and Antiviral Properties
Compounds related to the given chemical structure have been synthesized to explore their antitumor and antiviral activities. For instance, amino acid ester derivatives containing 5-fluorouracil showed notable inhibitory effects against liver cancer BEL-7402, surpassing the efficacy of 5-FU. This indicates the potential utility of structurally related compounds in developing new antitumor agents (Xiong et al., 2009).
Pharmacokinetics and Distribution
The pharmacokinetics and distribution of related compounds, such as SN 28049, a DNA-binding benzonaphthyridine with curative activity against colon-38 adenocarcinoma in mice, have been studied. This research provides insights into the optimal therapeutic efficacy of such compounds, highlighting their potential for high tumor exposure and prolonged tumor retention times, crucial for anticancer activity (Lukka et al., 2012).
Antimicrobial and Anti-inflammatory Applications
Research into the antimicrobial and anti-inflammatory properties of compounds with similar structures has revealed promising results. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and showed significant antimicrobial activity. These findings suggest the broader utility of such compounds beyond anticancer applications, including potential roles in treating infectious and inflammatory conditions (Spoorthy et al., 2021).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S.ClH/c1-19(2)5-6-20(15(21)13-10-22-7-8-23-13)16-18-12-4-3-11(17)9-14(12)24-16;/h3-4,9-10H,5-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSRHXEEBQPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=COCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2537445.png)




![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2537453.png)


![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)

